Linoleic acid is predominantly sourced from plant-based oils such as sunflower oil, safflower oil, corn oil, and soybean oil. It is also found in nuts (like walnuts and pine nuts) and seeds (such as flaxseeds and chia seeds). Animal products contain lower amounts of linoleic acid compared to plant sources.
Linoleic acid belongs to the class of fatty acids known as unsaturated fatty acids. Specifically, it is classified as a polyunsaturated fatty acid due to the presence of two double bonds in its carbon chain. Its chemical structure can be denoted as C18H32O2, indicating that it consists of 18 carbon atoms and two oxygen atoms.
Linoleic acid can be synthesized through various methods, including:
In the laboratory setting, linoleic acid can be produced by heating a mixture of oleic acid and sodium hydroxide at elevated temperatures (around 180 °C) under nitrogen atmosphere to prevent oxidation. The reaction typically requires careful monitoring of temperature and pH to ensure optimal yield .
The molecular structure of linoleic acid consists of a long hydrocarbon chain with two cis double bonds located at the ninth and twelfth carbon atoms from the methyl end. The structural formula can be represented as follows:
The presence of double bonds contributes to its liquid state at room temperature and influences its reactivity and biological functions.
Linoleic acid participates in various chemical reactions due to its unsaturated nature. Key reactions include:
The typical reaction conditions for hydrogenation involve the presence of catalysts such as nickel or palladium at elevated temperatures (around 150 °C) and pressures (up to 30 atm) to facilitate the addition of hydrogen .
Linoleic acid plays several roles in biological systems:
The conversion process involves desaturation and elongation pathways where linoleic acid is transformed into arachidonic acid through enzymatic action, leading to various physiological effects related to inflammation and cell signaling.
Relevant analyses indicate that linoleic acid's stability can be improved through antioxidant addition during storage .
Linoleic acid has numerous applications in both food science and health research:
Linoleic acid (LA; 18:2n-6) undergoes an initial rate-limiting conversion to γ-linolenic acid (GLA; 18:3n-6) catalyzed by Δ6-desaturase (encoded by the FADS2 gene). This enzyme introduces a double bond between carbons 6 and 7 of the acyl chain, requiring molecular oxygen and NADPH as cofactors. Δ6-desaturase activity is highly sensitive to dietary, hormonal, and genetic factors. For example, insulin upregulates FADS2 expression, while high glucose and pro-inflammatory cytokines suppress its activity [3] [7]. The reaction efficiency is further modulated by substrate availability, with LA concentrations >50 µM saturating the enzyme in hepatic microsomes. This step is critical for maintaining cellular pools of long-chain polyunsaturated fatty acids (PUFAs), as genetic polymorphisms in FADS2 correlate with reduced GLA synthesis and associated inflammatory disorders [3].
Table 1: Key Enzymatic Parameters for Δ6-Desaturation of Linoleic Acid
Parameter | Value | Biological Context |
---|---|---|
Km (LA) | 2.0 × 10⁻³ M | Rumen bacterial models [7] |
Vmax | 0.6 mM/h | In vitro enzymatic assays [7] |
Optimal pH | 7.0–7.4 | Mammalian microsomal systems [7] |
Inhibition by High LA | >50 µM | Enzyme saturation threshold [3] |
Following GLA formation, sequential elongation and desaturation reactions produce arachidonic acid (AA; 20:4n-6):
The FADS1/FADS2 gene cluster on chromosome 11 (11q12-q13.1) acts as a master regulator of this pathway. Epigenetic modifications (e.g., DNA methylation) in this cluster reduce enzyme efficiency by 15–30%, impacting AA synthesis [3]. Notably, FADS1 exhibits higher affinity for DGLA (Km = 4.3 µM) than FADS2 for LA, explaining the preferential flux toward AA over alternative pathways. This enzymatic hierarchy ensures AA’s role as a primary eicosanoid precursor in inflammatory signaling [7].
Table 2: Enzymes Catalyzing AA Synthesis from Linoleic Acid
Enzyme | Gene | Reaction | Cofactors | Affinity (Km) |
---|---|---|---|---|
Δ6-Desaturase | FADS2 | LA → GLA | O₂, NADPH | 2.0 × 10⁻³ M [7] |
Elongase 5 | ELOVL5 | GLA → DGLA | Malonyl-CoA, NADPH | 8.5 µM |
Δ5-Desaturase | FADS1 | DGLA → AA | O₂, NADPH | 4.3 µM [3] |
LA competes with α-linolenic acid (ALA; 18:3n-3) for Δ6-desaturase, elongases, and Δ5-desaturase due to overlapping substrate specificities. The enzymes exhibit a 3–5× higher affinity for ALA (Km = 1.2 × 10⁻³ M) than for LA [7]. However, typical Western diets provide LA:ALA ratios of 10:1–20:1, overwhelming this kinetic preference and skewing PUFA metabolism toward n-6 derivatives like AA. This imbalance reduces eicosapentaenoic acid (EPA; 20:5n-3) and docosahexaenoic acid (DHA; 22:6n-3) synthesis by 40–60% in hepatic and neuronal tissues [4] [7]. The competition extends to transcription factors; LA-derived AA activates PPAR-γ, while ALA-derived EPA antagonizes it, creating a feedback loop that amplifies inflammatory responses when n-6 PUFAs dominate [7].
Table 3: Competitive Enzyme Kinetics for LA vs. ALA
Enzyme | Substrate | Km (M) | Vmax (mM/h) | Preferred Substrate |
---|---|---|---|---|
Δ6-Desaturase | LA | 2.0 × 10⁻³ | 0.6 | ALA [7] |
Δ6-Desaturase | ALA | 1.2 × 10⁻³ | 0.8 | |
Elongase 5 | GLA | 8.5 × 10⁻⁶ | 1.2 | None |
Elongase 5 | SDA* | 9.1 × 10⁻⁶ | 1.1 |
*Stearidonic acid (SDA; 18:4n-3), ALA metabolite
Non-enzymatic oxidation of LA via free radicals generates oxidized LA metabolites (OXLAMs), primarily 9- and 13-hydroxyoctadecadienoic acids (9-HODE, 13-HODE) and their epoxy derivatives (e.g., 9,10-epoxy-12-octadecenoate). These compounds accumulate in tissues under oxidative stress (e.g., UVB exposure, metabolic syndrome) at concentrations up to 50 nM/g in human adipose tissue [3] [6]. OXLAMs activate pro-inflammatory pathways through G-protein-coupled receptors (GPR132) and the NF-κB cascade, amplifying cytokine production (IL-6, TNF-α) by 2–3 fold. In metabolic syndrome (MetS), elevated 9-HODE correlates with reduced glutathione (GSH) depletion and mitochondrial dysfunction, contributing to insulin resistance. Paradoxically, at low concentrations (5–10 nM), 13-HODE exhibits anti-inflammatory effects by suppressing leukocyte adhesion to endothelial cells [6] [9].
Table 4: Major OXLAMs and Their Biological Activities
OXLAM | Formation Pathway | Biological Targets | Pathophysiological Roles |
---|---|---|---|
9-HODE | Free radical oxidation | GPR132, NF-κB | Pro-inflammatory, insulin resistance [9] |
13-HODE | Free radical oxidation | PPAR-γ, adhesion molecules | Anti-inflammatory at low doses [6] |
9,10-EpOME* | CYP epoxygenase | TRPV1 channels, pain receptors | Neuropathic pain, vasodilation [2] |
12,13-EpOME | CYP epoxygenase | Angiogenesis, endothelial proliferation | Tissue repair [4] |
*Epoxyoctadecenoic acid (EpOME)
Enzymatic oxidation of LA involves three major pathways:
In keratinocytes exposed to UVB radiation, LA-derived 13-HODE suppresses COX-2 expression by 70% via PI3K/Akt signaling, demonstrating cross-talk between oxidative metabolites and inflammatory mediators [3]. Additionally, EpOMEs inhibit vitamin A metabolism by competing for PPAR-α/RXR heterodimers, altering retinol-binding protein (RBP4) secretion [6].
Table 5: Enzymatic Oxidation Pathways of Linoleic Acid
Pathway | Key Enzymes | Primary Products | Cellular Functions |
---|---|---|---|
CYP Epoxygenase | CYP2C8, CYP2J2, sEH | 9,10-EpOME, 12,13-DiHOME | Pain signaling, mitochondrial dysfunction [2] |
Lipoxygenase | 15-LOX, 12-LOX | 13-HPODE, 13-HODE | PPAR-γ activation, anti-inflammation [4] |
Cyclooxygenase | COX-2 (minor pathway) | 9-/13-HODE | Inflammatory amplification [3] |
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